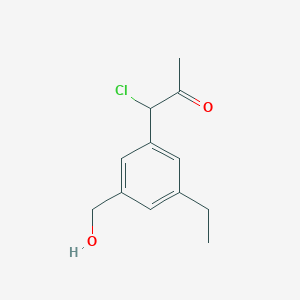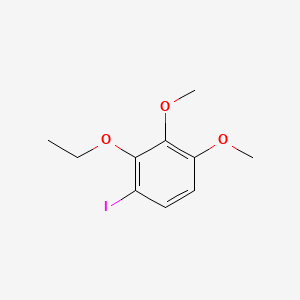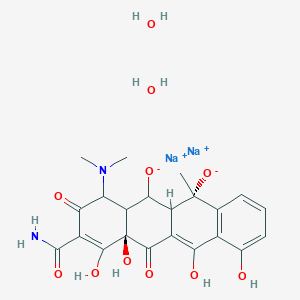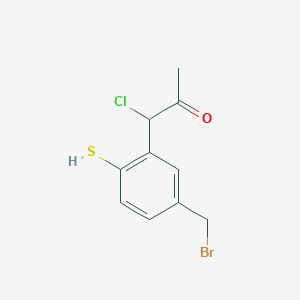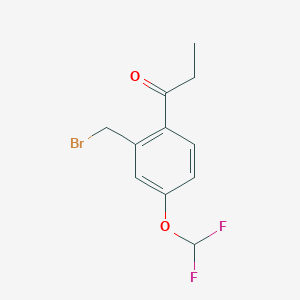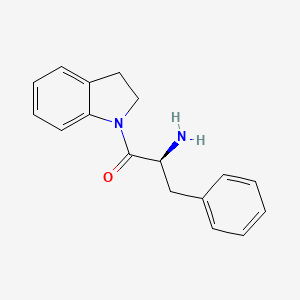
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is a chiral compound that features an indoline moiety, an amino group, and a phenylpropanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of Indoline Derivative: The indoline moiety can be synthesized through a substrate-controlled Ru(II)-catalyzed C–H activation/[5 + 2] annulation cascade.
Amino Group Introduction: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Phenylpropanone Attachment: The phenylpropanone structure can be attached through various coupling reactions, such as palladium-catalyzed C–H activation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indoline and phenylpropanone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
科学研究应用
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential as a neuroprotective agent in the treatment of ischemic stroke.
Industry: The compound is utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and exhibits binding affinity.
Pathways Involved: It modulates the activity of these receptors, leading to neuroprotective effects and potential therapeutic benefits.
相似化合物的比较
Similar Compounds
Indolin-2-ones: These compounds share the indoline moiety and exhibit similar biological activities.
Isatin Derivatives: Isatin and its derivatives are structurally related and have comparable pharmacological properties.
Uniqueness
(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is unique due to its specific chiral configuration and the combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
1217747-48-2 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18N2O/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12,18H2/t15-/m0/s1 |
InChI 键 |
QWLOINPBYOQXJQ-HNNXBMFYSA-N |
手性 SMILES |
C1CN(C2=CC=CC=C21)C(=O)[C@H](CC3=CC=CC=C3)N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
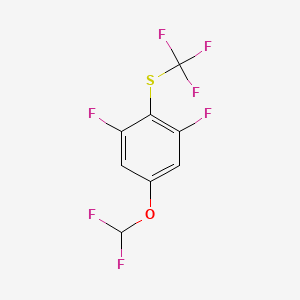
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
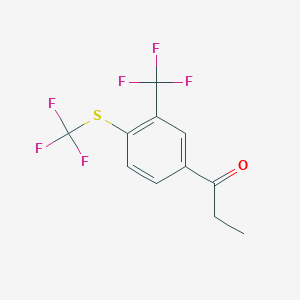
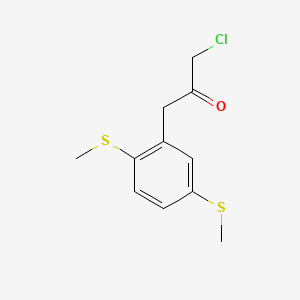
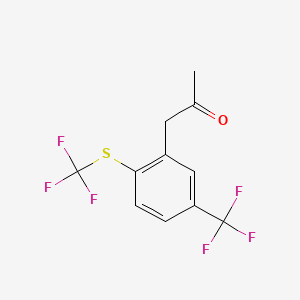
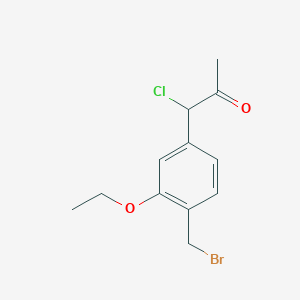
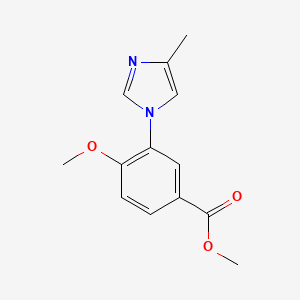
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
